molecular formula C15H15N3O B11741034 2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile

2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile

Cat. No.: B11741034
M. Wt: 253.30 g/mol
InChI Key: HCJAXNQKSDAKHM-UHFFFAOYSA-N
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Description

2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile is an organic compound with the molecular formula C15H15N3O It is characterized by the presence of a dimethylphenyl group, an amino group, a methoxy group, and a propanedinitrile moiety

Preparation Methods

The synthesis of 2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with an appropriate aldehyde or ketone, followed by the addition of a methoxy group and a propanedinitrile moiety. The reaction conditions typically involve the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals.

    Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents. Its potential interactions with biological targets are being explored to understand its mechanism of action and therapeutic potential.

    Industry: In industrial applications, the compound may be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-[3-(3,4-dimethylanilino)-1-methoxyprop-2-enylidene]propanedinitrile

InChI

InChI=1S/C15H15N3O/c1-11-4-5-14(8-12(11)2)18-7-6-15(19-3)13(9-16)10-17/h4-8,18H,1-3H3

InChI Key

HCJAXNQKSDAKHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC=CC(=C(C#N)C#N)OC)C

Origin of Product

United States

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